molecular formula C21H19NO4S B2603856 Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate CAS No. 896615-93-3

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2603856
CAS No.: 896615-93-3
M. Wt: 381.45
InChI Key: UHCKMLZAQUQZJX-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is characterized by its complex structure, which includes a thiophene ring substituted with methyl, phenoxybenzamido, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybenzamido group enhances its potential as a pharmaceutical intermediate, while the methyl and carboxylate groups contribute to its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCKMLZAQUQZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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